molecular formula C18H21N3O5S2 B2789237 methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate CAS No. 946300-80-7

methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate

Cat. No.: B2789237
CAS No.: 946300-80-7
M. Wt: 423.5
InChI Key: BPJDHQZXBUPIPF-UHFFFAOYSA-N
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Description

methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate: is a complex chemical compound with a unique structure that allows for diverse applications. This compound is of significant interest in scientific research due to its potential in drug discovery, material synthesis, and various other scientific endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Scientific Research Applications

methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate
  • Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate

Uniqueness: methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly valuable for applications that require precise molecular interactions and high specificity.

Properties

IUPAC Name

methyl 3-[[2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-18(23)17-15(8-11-27-17)19-16(22)13-21-10-5-9-20(28(21,24)25)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJDHQZXBUPIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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